2,4-dibromo-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline
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Overview
Description
2,4-Dibromo-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline is a chemical compound with the molecular formula C14H13Br2N and a molecular weight of 355.07 g/mol . This compound is characterized by its unique structure, which includes a quinoline core with bromine atoms at the 2 and 4 positions and a tetrahydrocyclohepta ring fused to the quinoline.
Preparation Methods
The synthesis of 2,4-dibromo-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline typically involves multi-step organic reactions. One common synthetic route includes the bromination of a suitable quinoline precursor followed by cyclization to form the tetrahydrocyclohepta ring. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2,4-Dibromo-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of partially or fully reduced quinoline derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
2,4-Dibromo-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4-dibromo-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline involves its interaction with specific molecular targets. The bromine atoms and the quinoline core play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating cellular signaling pathways .
Comparison with Similar Compounds
2,4-Dibromo-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline can be compared with other similar compounds such as:
2,4-Dichloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and biological activity.
2,4-Difluoro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline:
2,4-Diiodo-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline: Iodine atoms instead of bromine, which may affect its reactivity and interaction with biological targets.
Properties
IUPAC Name |
2,4-dibromo-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Br2N/c15-11-7-10-6-9-4-2-1-3-5-13(9)17-14(10)12(16)8-11/h6-8H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIURRAQTWCLYBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC3=CC(=CC(=C3N=C2CC1)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Br2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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